molecular formula C18H25FN2O3S B7086742 N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B7086742
M. Wt: 368.5 g/mol
InChI Key: ANOWBUDAUBFTSW-IAGOWNOFSA-N
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Description

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated cyclohexyl group, a piperidine ring, and a sulfonylbenzamide moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h8-11,16-17H,1-7,12-13H2,(H,20,22)/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWBUDAUBFTSW-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H]3CCCC[C@H]3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the fluorocyclohexyl intermediate. This intermediate is then reacted with piperidine and sulfonylbenzamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a catalyst in enantioselective Michael addition reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2R)-2-fluorocyclohexyl]-4-piperidin-1-ylsulfonylbenzamide stands out due to its unique combination of a fluorinated cyclohexyl group and a sulfonylbenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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